molecular formula C9H7Br3O2 B13734797 Benzyl tribromoacetate CAS No. 32919-04-3

Benzyl tribromoacetate

Cat. No.: B13734797
CAS No.: 32919-04-3
M. Wt: 386.86 g/mol
InChI Key: JYMUNLHUZAPKLC-UHFFFAOYSA-N
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Description

Benzyl tribromoacetate is an organic compound with the molecular formula C9H7Br3O2. It is a derivative of acetic acid where the hydrogen atoms of the methyl group are replaced by bromine atoms. This compound is known for its significant reactivity due to the presence of three bromine atoms, making it a valuable reagent in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl tribromoacetate can be synthesized through the bromination of benzyl acetate. The process involves the reaction of benzyl acetate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure the selective formation of the tribromo compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products .

Mechanism of Action

The mechanism of action of benzyl tribromoacetate involves its reactivity with nucleophiles. The presence of three bromine atoms makes it highly electrophilic, allowing it to react readily with nucleophiles to form substitution products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .

Properties

CAS No.

32919-04-3

Molecular Formula

C9H7Br3O2

Molecular Weight

386.86 g/mol

IUPAC Name

benzyl 2,2,2-tribromoacetate

InChI

InChI=1S/C9H7Br3O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

JYMUNLHUZAPKLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(Br)(Br)Br

Origin of Product

United States

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